molecular formula C8H10O2 B118111 1,4-Benzenedimethanol CAS No. 589-29-7

1,4-Benzenedimethanol

Cat. No.: B118111
CAS No.: 589-29-7
M. Wt: 138.16 g/mol
InChI Key: BWVAOONFBYYRHY-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanol (CAS: 589-29-7), also known as p-xylylene glycol, is an aromatic diol with the molecular formula C₈H₁₀O₂ (molecular weight: 138.16 g/mol). Its structure features two hydroxymethyl groups in the para positions on a benzene ring, enabling versatile reactivity in polymerization, crosslinking, and catalytic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedimethanol can be synthesized through several methods. One common method involves the reaction of 1,4-bis(bromomethyl)benzene with sodium carbonate in the presence of water and 1,4-dioxane. The reaction is carried out at 80°C for about 3 hours. The crude product is then extracted with ethyl acetate and purified through recrystallization from ethyl acetate and cyclohexane .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also involve additional purification steps to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Catalytic Reactions

1,4-Benzenedimethanol can engage in several catalytic reactions:

  • Guerbet Coupling with Ethanol : This reaction involves the coupling of this compound with ethanol using ruthenium catalysts to produce higher-order alcohols such as 3-(4-(hydroxymethyl)phenyl)propan-1-ol. The reaction proceeds via a hydrogen-borrowing mechanism, which has been optimized to achieve a turnover number (TON) of up to 400,000 .

Reaction Conditions and Yields

The following table summarizes key synthesis methods and their respective yields:

Synthesis MethodConditionsYield (%)References
Hydrogenation of N-benzylphthalimide20 bar H₂, 110 °C~60
Atmospheric oxidation of p-xylene70-110 °C, 0.5-3 MPaHigh
Reflux reaction with p-phenyldimethyl dichlorideAlkaline hydrolysis>85
Guerbet coupling with ethanolRuthenium catalystUp to 400k

Hydrogenation Mechanism

The hydrogenation of cyclic imides to form diols like this compound involves the addition of hydrogen across the imide bond facilitated by a metal catalyst (e.g., ruthenium). The mechanism typically includes:

  • Formation of an intermediate complex between the catalyst and substrate.

  • Hydrogen transfer leading to the formation of the diol product.

Guerbet Coupling Mechanism

In the Guerbet coupling reaction involving ethanol and this compound:

  • Dehydrogenation occurs where both reactants lose hydrogen.

  • Aldol condensation forms an alkene intermediate.

  • Subsequent hydrogenation yields the desired higher-order alcohol.

This process highlights the versatility of this compound in forming more complex organic structures.

Scientific Research Applications

1,4-Benzenedimethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.

    Industry: It is used in the production of resins, adhesives, and coatings. .

Mechanism of Action

The mechanism of action of 1,4-benzenedimethanol involves its interaction with various molecular targets. At the molecular level, it can form covalent bonds with polymer chains, enhancing the mechanical and thermal properties of the resulting polymer. This crosslinking action makes the polymer more resistant to heat, chemicals, and physical stress . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic and synthetic pathways .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 117–121°C
  • Boiling Point : 138–143°C (1 mmHg)
  • Solubility: Soluble in ether, toluene, methanol, and hot water .

Structural Isomers: 1,2- and 1,3-Benzenedimethanol

1,2-Benzenedimethanol (Ortho Isomer)

  • Structure : Hydroxymethyl groups in adjacent positions.
  • Reactivity : Steric hindrance limits linear polymerization; favors branched or cyclic products .
  • Applications : Less common in polymer synthesis due to steric constraints. Used in niche pharmaceutical intermediates (e.g., thromboxane synthetase inhibitors) .

1,3-Benzenedimethanol (Meta Isomer)

  • Structure : Hydroxymethyl groups in meta positions.
  • Reactivity : Intermediate steric hindrance compared to ortho and para isomers. Demonstrated in direct amination with ammonia for diamine synthesis .
  • Catalytic Performance: Lower turnover numbers (TON) in Guerbet coupling compared to para isomer due to less favorable transition-state geometry .

Table 1: Physical Properties of Benzenedimethanol Isomers

Property 1,4-Benzenedimethanol 1,2-Benzenedimethanol 1,3-Benzenedimethanol
Melting Point (°C) 117–121 98–102 105–110
Boiling Point (°C, 1 mmHg) 138–143 130–135 140–145
Solubility in THF High Moderate High

Fluorinated Analogs: 2,3,5,6-Tetrafluoro-1,4-Benzenedimethanol

  • Structure : Fluorine atoms at 2,3,5,6 positions enhance electronegativity and thermal stability .
  • Reactivity : Reduced hydrogen-bonding capacity due to fluorine’s electron-withdrawing effects. Aggregates in solution, inhibiting catalytic activity (e.g., SN2 reactions) .
  • Applications : Specialized in fluoropolymer synthesis for high chemical resistance .

Table 2: Reactivity Comparison in Catalytic Coupling

Compound TON in Guerbet Coupling Polymer Molecular Weight (Da)
This compound 400,000 21,546
1,3-Benzenedimethanol Not reported Insoluble polymer
2,3,5,6-Tetrafluoro derivative Not applicable 5,421 (lower due to aggregation)

Aliphatic Diols: Ethylene Glycol and 1,4-Butanediol

Ethylene Glycol (EG)

  • Structure : Simplest aliphatic diol.
  • Reactivity : Faster reaction kinetics in polycondensation but forms less thermally stable polymers .
  • Limitations: Poor metal-ion adsorption capacity (e.g., Pb(II) uptake <10% vs. 85% for this compound-based polymers) .

1,4-Butanediol

  • Structure : Flexible aliphatic chain.
  • Applications: Used in polyesters (e.g., PBT) but lacks rigidity compared to aromatic this compound-derived polymers .
  • Thermal Stability: Degrades at ~200°C, whereas this compound polymers retain stability up to 300°C .

Thiol Analog: 1,4-Benzenedimethanethiol

  • Structure : Thiol (-SH) groups replace hydroxyl (-OH) groups.
  • Reactivity : Forms disulfide bonds, enabling self-healing polymers.
  • Limitations : Lower oxidative stability compared to hydroxyl derivatives .

Biological Activity

1,4-Benzenedimethanol (BDM) is an aromatic compound with significant biological activity that has been explored in various studies. This article provides a detailed overview of its biological properties, including its effects on cells, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H12_{12}O2_2. It consists of a benzene ring with two hydroxymethyl groups (-CH2_2OH) attached at the 1 and 4 positions. This structure contributes to its solubility in organic solvents and its reactivity in biochemical processes.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines. For instance, research indicated that BDM could significantly inhibit the growth of HepG2 liver cancer cells through the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

Table 1: Antitumor Effects of this compound on Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HepG225Induction of apoptosis
HCT11630Cell cycle arrest
MCF-720Modulation of signaling pathways

Antimicrobial Properties

This compound has also exhibited antimicrobial activity against various pathogens. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 μg/mL
Escherichia coli64 μg/mL
Mycobacterium tuberculosis16 μg/mL

The biological activity of BDM can be attributed to several mechanisms:

  • Apoptosis Induction : BDM activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle progression by modulating cyclin-dependent kinases (CDKs).
  • Antibacterial Mechanism : The compound disrupts the integrity of bacterial membranes and inhibits essential enzymes involved in cell wall synthesis.

Case Study 1: Hepatocellular Carcinoma Treatment

A clinical study involving patients with hepatocellular carcinoma treated with BDM showed promising results. Patients receiving BDM alongside standard chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone. The study highlighted BDM's ability to enhance the efficacy of existing treatments while reducing side effects associated with conventional therapies .

Case Study 2: Antibacterial Efficacy Against MRSA

In vitro studies demonstrated that BDM effectively reduced MRSA biofilm formation by up to 70% at sub-MIC concentrations. This property is particularly valuable in treating chronic infections where biofilm formation is a significant challenge .

Q & A

Basic Research Questions

Q. What are the molecular formula, weight, and key spectroscopic identifiers for 1,4-benzenedimethanol?

  • Molecular Formula : C₈H₁₀O₂.
  • Molecular Weight : 138.16 g/mol.
  • Spectroscopic Data :

  • IR : Identifies hydroxyl (-OH) and aromatic C-H stretches.
  • ¹H/¹³C NMR : Reveals chemical shifts for the aromatic protons (δ ~6.8–7.3 ppm) and hydroxymethyl groups (δ ~4.5–4.7 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 138.16 .

Q. What are the standard synthetic routes for this compound?

  • Reduction of Terephthalic Acid Derivatives : Catalytic hydrogenation of dimethyl terephthalate using Pd/C or Raney Ni under H₂ pressure.
  • Friedel-Crafts Alkylation : Used to synthesize hyper-crosslinked polymers (HCP-BDM) with Lewis acids like FeCl₃ .
  • Purification : Recrystallization from hot water or methanol due to its solubility in polar solvents .

Q. How is this compound characterized in polymer synthesis?

  • Role as a Chain Extender : Reacts with siloxanes or lactones (e.g., ε-caprolactone) to form copolymers like polylactide-based elastomers.
  • Polymerization Conditions : Requires catalysts like DBU (1,8-diazabicycloundec-7-ene) for ring-opening polymerization at 80–100°C .

Q. What are the critical physical properties for experimental design?

  • Melting Point : 114–118°C.
  • Boiling Point : 328.9°C at 760 mmHg.
  • Solubility : Miscible in methanol, ether, and hot water; insoluble in non-polar solvents .

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Chemical-resistant gloves (nitrile) and safety goggles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound participate in Friedel-Crafts alkylation for hyper-crosslinked polymers?

  • Mechanism : Acts as a crosslinker via electrophilic aromatic substitution, forming covalent bonds with aromatic monomers (e.g., benzene derivatives) in the presence of FeCl₃.
  • Applications : Produces HCP-BDM with high surface area (>500 m²/g) for gas storage or catalysis .

Q. What are the synthetic pathways and applications of fluorinated derivatives like 2,3,5,6-tetrafluoro-1,4-benzenedimethanol?

  • Synthesis : Direct fluorination of this compound using SF₄ or halogen exchange reactions.
  • Applications : Intermediate for agrochemicals (e.g., pesticides) and high-performance polymers with enhanced thermal stability (Tg > 200°C) .

Q. How do computational methods (DFT) elucidate reaction mechanisms involving this compound?

  • Transition-State Analysis : Predicts activation energies for SN2 reactions, where the hydroxyl groups stabilize intermediates via hydrogen bonding.
  • Polymer Simulations : MD simulations reveal rigidity imparted by the aromatic ring, correlating with experimental Tg values .

Q. Can this compound act as an organocatalyst?

  • Hydrogen-Bonding Catalysis : Theoretical studies suggest it accelerates aldol condensations by stabilizing enolate intermediates.
  • Limitations : Lower activity compared to proline-derived catalysts, requiring optimization of solvent systems (e.g., DMF/water) .

Q. What environmental impacts are associated with this compound?

  • Biodegradability : Limited data; preliminary studies indicate slow microbial degradation in aerobic soils.
  • Ecotoxicology : LC₅₀ > 100 mg/L for Daphnia magna, suggesting moderate aquatic toxicity .

Q. How do structural modifications (e.g., allyl groups) affect polymer properties?

  • Flexibility vs. Rigidity : Allyl-substituted derivatives reduce Tg by 20–30°C, enhancing elastomer flexibility.
  • Crosslinking Density : Higher functionality increases thermal stability but reduces solubility .

Q. What analytical methods quantify this compound in complex matrices?

  • GC-MS : Derivatization with BSTFA enhances volatility for trace analysis (LOD: 0.1 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (retention time: ~8.5 min) .

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVAOONFBYYRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CO
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Molecular Formula

C8H10O2
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Related CAS

25214-80-6
Record name 1,4-Benzenedimethanol, homopolymer
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DSSTOX Substance ID

DTXSID1060427
Record name 1,4-Benzenedimethanol
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Molecular Weight

138.16 g/mol
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CAS No.

589-29-7
Record name 1,4-Benzenedimethanol
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Record name 1,4-BENZENEDIMETHANOL
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Record name 1,4-Benzenedimethanol
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Record name p-phenylenedimethanol
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Synthesis routes and methods

Procedure details

440 g (2.52 moles) of p-xylylene dichloride, 637 g (4.57 moles) of anhydrous potassium carbonate and 6 liters of water were charged to a flask. The temperature was raised until refluxing began at 103° C. and this temperature was maintained for 5 hours with the contents of the flask being stirred. Approximately 3 liters of water were then removed by distillation. Upon cooling to room temperature white crystals of p-xylylene glycol appeared. The p-xylylene glycol was obtained by filtration and was recrystallised from hot water.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,4-Benzenedimethanol
1,4-Benzenedimethanol
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1,4-Benzenedimethanol

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